molecular formula C18H21N3O4S B2815208 isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251596-98-1

isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No. B2815208
CAS RN: 1251596-98-1
M. Wt: 375.44
InChI Key: BAIVWUVDQWQPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrido[2,3-e][1,2,4]thiadiazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This involves reacting an azide with an alkyne to form a triazole ring, a process known as a click reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The compound contains a pyrido[2,3-e][1,2,4]thiadiazine ring, which is a type of heterocyclic compound . It also contains an isopropyl group and a p-tolyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the isopropyl group might undergo reactions typical of alkanes, while the thiadiazine ring might participate in reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific molecular structure. Factors that could influence its properties include the types and arrangement of its functional groups, the nature of its ring structures, and its overall size and shape .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has led to the synthesis of novel 3-/2,3-substituted pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides, showcasing moderate anticancer activity toward various human cancer cell lines. These compounds are synthesized through reactions involving amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids and esters, or phenylglyoxylic hydrates, highlighting the chemical versatility and potential biomedical applications of the isopropyl compound (Sławiński et al., 2015).

Potentiation of AMPA Receptors

Another application involves the development of thiophenic analogues of benzothiadiazine dioxides as powerful potentiators of AMPA receptors. This research focuses on the isosteric replacement of benzene or pyridine nuclei with the thiophene nucleus in the ring-fused thiadiazine dioxides class, demonstrating significant cognitive enhancing properties in vivo. Such findings suggest that derivatives of isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate could have applications in the development of treatments for neurological disorders (Francotte et al., 2013).

Anti-Breast Cancer Agents

A series of novel thiadiazoles and pyrazolines bearing the pyrido[2,3-d]pyrimidinone moiety, synthesized from reactions involving isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate, have been evaluated for their potential as anti-breast cancer agents. Some synthesized compounds revealed powerful activity against the MCF-7 cell line, indicating the compound’s utility in developing new anticancer drugs (Gomha et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its potential uses in fields like medicine or materials science .

properties

IUPAC Name

propan-2-yl 2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13(2)25-17(22)11-20-12-21(15-8-6-14(3)7-9-15)18-16(26(20,23)24)5-4-10-19-18/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIVWUVDQWQPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.